
Cerium;propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cerium;propan-2-ol typically involves the reaction of cerium salts with propan-2-ol. One common method is the reduction of cerium(IV) oxide with propan-2-ol under controlled conditions. This reaction can be carried out in a solvent such as hexane, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound can be produced using a solventless thermolysis process. This involves heating cerium-oleate powder under low pressure at around 320°C, followed by dispersion in hexane. This method is advantageous as it avoids the use of toxic solvents and allows for the production of highly concentrated cerium oxide nanoparticles .
化学反応の分析
Types of Reactions: Cerium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: Cerium can act as an oxidizing agent, facilitating the oxidation of propan-2-ol to acetone.
Reduction: Cerium can also participate in reduction reactions, where it is reduced from cerium(IV) to cerium(III).
Substitution: The hydroxyl group in propan-2-ol can be substituted with other functional groups in the presence of cerium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Acetone is a major product when propan-2-ol is oxidized.
Reduction: Cerium(III) compounds are formed during reduction reactions.
Substitution: Depending on the substituent, various organic compounds can be formed.
科学的研究の応用
Cerium;propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
作用機序
The mechanism of action of cerium;propan-2-ol involves the redox cycling between cerium(III) and cerium(IV) states. This redox activity allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response .
類似化合物との比較
Propan-2-ol (Isopropyl Alcohol): A common solvent and disinfectant with similar chemical properties but lacks the catalytic properties of cerium.
Cerium Oxide (CeO2): Widely used in catalysis and biomedical applications, but without the solvent properties of propan-2-ol.
Uniqueness: Cerium;propan-2-ol combines the catalytic properties of cerium with the solvent properties of propan-2-ol, making it a versatile compound for various applications. Its ability to participate in both oxidation and reduction reactions, along with its potential biomedical applications, sets it apart from other similar compounds.
特性
分子式 |
C3H8CeO |
|---|---|
分子量 |
200.21 g/mol |
IUPAC名 |
cerium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3; |
InChIキー |
QPCFYJSFLHCWBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
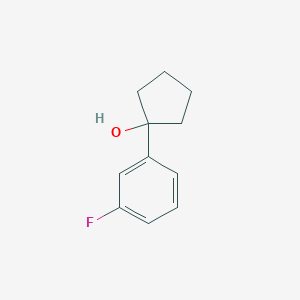
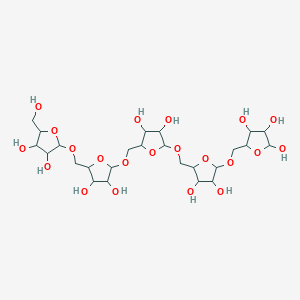
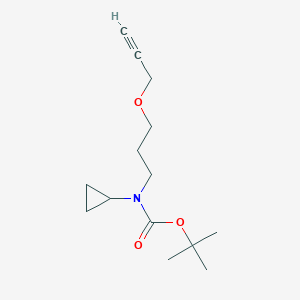

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)
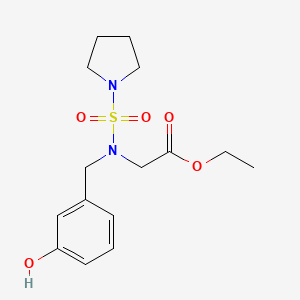
![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)

![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

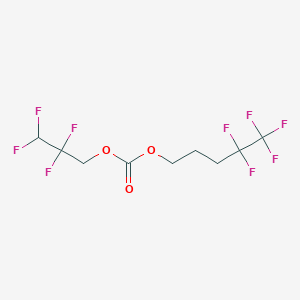
![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
